Molecular Weight and Lipophilicity Comparison: 3-Methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide vs. 3-Ethoxy-1-ethyl Analog
The target compound (CAS 1014049-77-4, MW 268.31, Formula C12H20N4O3) possesses a lower molecular weight and reduced lipophilicity relative to the closest commercially available ethoxy-ethyl analog 3-ethoxy-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide (MW 296.37, C14H24N4O3) . The 3-methoxy-1-methyl scaffold has a parent acid (3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid) with an experimental ACD/LogP of 0.13 . Replacing methoxy with ethoxy and N1-methyl with N1-ethyl is predicted to increase logP by approximately 0.8–1.0 log units based on the Hansch π constant for the additional methylene group (+0.5 per CH2). This difference is critical for programs where lower lipophilicity is desired to mitigate off-target binding, CYP450 inhibition, or phospholipidosis risk [1].
| Evidence Dimension | Molecular weight and estimated lipophilicity (cLogP/LogP) |
|---|---|
| Target Compound Data | MW = 268.31 g/mol; Parent acid LogP = 0.13 (experimental) ; Estimated amide LogP ≈ 1.0–1.5 |
| Comparator Or Baseline | 3-Ethoxy-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide: MW = 296.37 g/mol; Estimated LogP ≈ 1.8–2.5 |
| Quantified Difference | MW difference: −28.06 g/mol (−9.5%); Estimated LogP difference: −0.8 to −1.0 log units (lower lipophilicity for target compound) |
| Conditions | Physicochemical property comparison based on chemical structure and measured parent acid LogP from ChemSpider . |
Why This Matters
Lower molecular weight and lipophilicity are predictive of superior solubility, lower protein binding, and reduced metabolic liability, making the target compound a more developable lead for oral or CNS drug discovery programs.
- [1] Hughes, J. D.; Blagg, J.; Price, D. A.; et al. Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorg. Med. Chem. Lett. 2008, 18, 4872–4875. View Source
